3-Amino-3-methyl-1-butanol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

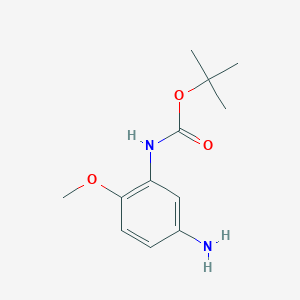

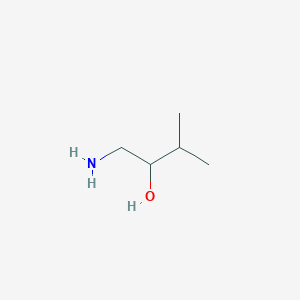

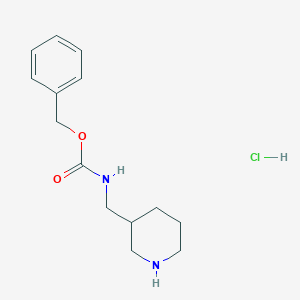

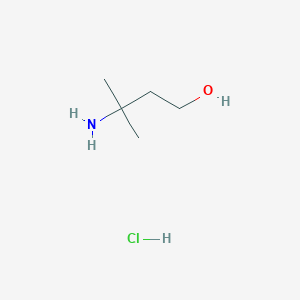

3-Amino-3-methyl-1-butanol, also known as 3-Amino-3-methylbutan-1-ol, is a chemical compound with the molecular formula C5H13NO . It is also known by its IUPAC name 3-Amino-3-methyl-1-butanol .

Synthesis Analysis

The synthesis of 3-Amino-3-methyl-1-butanol has been reported in several patents and papers. One method involves the use of ®-3-aminobutyric acid as raw material, and the product is obtained through four basic steps of esterification, amino protection, reduction, and deprotection . Another method involves the reaction of ®-3-aminobutanol with 3-benzyloxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylic acid 2-methyl ester .Molecular Structure Analysis

The molecular structure of 3-Amino-3-methyl-1-butanol consists of a butanol backbone with an amino group and a methyl group attached to the third carbon atom . The average mass of the molecule is 103.163 Da, and the monoisotopic mass is 103.099716 Da .Scientific Research Applications

Applications in Biofuel Production

3-Amino-3-methyl-1-butanol hydrochloride and its derivatives are studied for their potential applications in biofuel production. Specifically, pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which can be derived from 3-amino-3-methyl-1-butanol, are considered as biofuel candidates due to their properties. Metabolic engineering has been applied to microorganisms to increase the production levels of these isomers, indicating a promising avenue for sustainable biofuel development (Cann & Liao, 2009). Similarly, engineered Escherichia coli strains have been developed to produce 3-methyl-1-butanol from glucose, showcasing the potential of microbial pathways in renewable energy sources (Connor & Liao, 2008).

Biocatalysis for Pharmaceutical Production

The compound has been utilized in the biocatalytic production of chiral amines, such as (R)-3-amino-1-butanol, which is a key intermediate in pharmaceuticals like Dolutegravir for HIV/AIDS treatment. A novel transaminase from Actinobacteria sp. demonstrated promising results, enriching the enzyme pool for (R)-specific biocatalysis and indicating a sustainable and efficient method for producing chiral pharmaceutical intermediates (Tang et al., 2019).

Material Science and Chemical Engineering

The compound's derivatives have been studied in material science and chemical engineering contexts. For instance, the study of hydrogen bonding and polymorphism in amino alcohol salts has provided insights into the structural properties of materials and their potential applications (Podjed & Modec, 2022). Additionally, the solubility and modeling of amino acids in various solvents have significant implications for their purification and industrial applications (Zhu et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUJKYWZGSGJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.